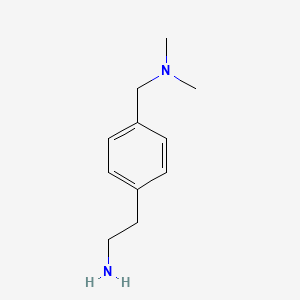

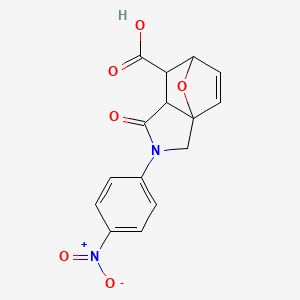

![molecular formula C7H4FN3O2 B2759814 3-Nitro-8-fluoroimidazo[1,2-a]pyridine CAS No. 2379918-39-3](/img/structure/B2759814.png)

3-Nitro-8-fluoroimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2379918-39-3 . It has a molecular weight of 181.13 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 8-fluoro-3-nitroimidazo[1,2-a]pyridine . The InChI code for this compound is 1S/C7H4FN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H .Physical And Chemical Properties Analysis

3-Nitro-8-fluoroimidazo[1,2-a]pyridine is a solid at ambient temperature . It has a molecular weight of 181.13 .Aplicaciones Científicas De Investigación

Bioisosteric Replacement in Allosteric Modulator Ligands : 8-Fluoroimidazo[1,2-a]pyridine has been synthesized and evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands modulating the GABA A receptor. This substitution was investigated for its physicochemical properties (Humphries et al., 2006).

Fluorescent Property Studies : Imidazo[1,2-a]pyridines, including derivatives like 3-hydroxymethyl imidazo[1,2-a]pyridines, have been explored for their fluorescent properties. These compounds are potential candidates for biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis of Fused Triazines : The imidazo[1,2-a]pyridine system was utilized as a building block for fused triazines, which are of interest due to their potential biological activity (Zamora et al., 2004).

Substituted Benzimidazoles and Imidazolo[4,5-b]pyridines Synthesis : These compounds have been synthesized as analogs of the DNA-binding fluorochrome Hoechst 33258 (Yadagiri & Lown, 1990).

Diversity-Oriented Synthesis (DOS) : A new method was described for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, providing rapid access to a diverse array of small molecules, some showing promising antiproliferative activity (Zhang et al., 2019).

Exploration of Functionalization Reactions : Research on 2-chloro-3-nitroimidazo[1,2-a]pyridine has led to new strategies for functionalizing this compound to create diverse derivatives (Bazin et al., 2013).

Charge Distributions Studies : Structural investigations and charge distribution studies have been conducted on imidazo[1,2-a]pyridine derivatives, such as 2-phenylimidazo[1,2-a]pyridine (Tafeenko et al., 1996).

Antileishmanial Activity : 3-Nitroimidazo[1,2-a]pyridine derivatives have shown significant in vitro antileishmanial activity, presenting potential as antiparasitic agents (Fersing et al., 2019).

Oxidative Amination Synthesis : An iron-catalyzed oxidative diamination method has been developed for synthesizing 2-nitro-3-arylimidazo[1,2-a]pyridines, a novel approach in this field (Monir et al., 2014).

Antitubercular Agents Research : Nitroimidazoles, including certain imidazo[1,2-a]pyridine derivatives, are emerging as promising antitubercular agents, demonstrating efficacy against various forms of tuberculosis (Upton et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .

Propiedades

IUPAC Name |

8-fluoro-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVGZSBCJVYYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-8-fluoroimidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)

![1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene](/img/structure/B2759737.png)

![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)